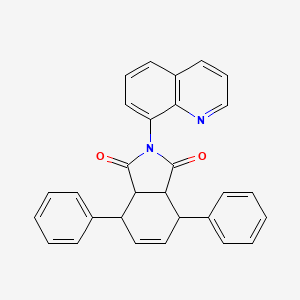
4,7-diphenyl-2-(quinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes phenyl, quinoline, and isoindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the use of oxalyl dichloride and ionic-liquid-supported DMI in [bmim]PF6, followed by the addition of the appropriate alcohol and stirring at room temperature overnight . Another method involves the use of tetrachlorosilane in tetrachloromethane at 25°C for 0.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl dichloride, tetrachlorosilane, and gallium (III) trichloride . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents such as dichloromethane and hexane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxalyl dichloride can lead to the formation of chlorinated derivatives, while the use of tetrachlorosilane can result in silylated products .
Applications De Recherche Scientifique
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include binding to proteins or nucleic acids and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoindole derivatives and quinoline-containing molecules. Examples include:
- 1-Phenyl-2-propanol
- 3-Phenyl-2-propanol
- 1-(4,4-Dimethoxypiperidin-1-yl)ethan-1-one
Uniqueness
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of phenyl, quinoline, and isoindole moieties, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C29H22N2O2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4,7-diphenyl-2-quinolin-8-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C29H22N2O2/c32-28-25-22(19-9-3-1-4-10-19)16-17-23(20-11-5-2-6-12-20)26(25)29(33)31(28)24-15-7-13-21-14-8-18-30-27(21)24/h1-18,22-23,25-26H |
Clé InChI |
TZTZHUYTZKHNCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=CC5=C4N=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11616361.png)
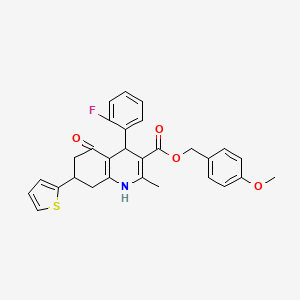
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616378.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
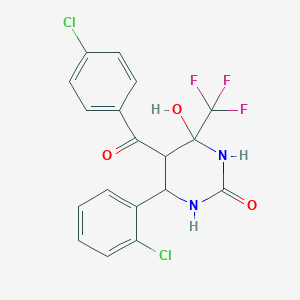
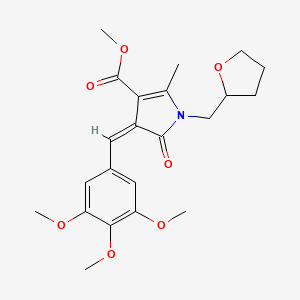
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11616391.png)
![4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole](/img/structure/B11616396.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)
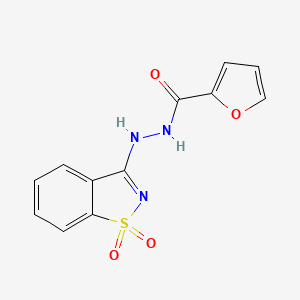
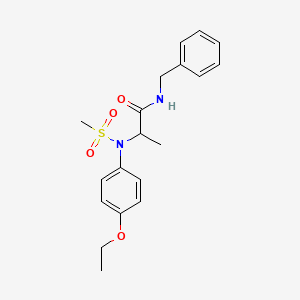
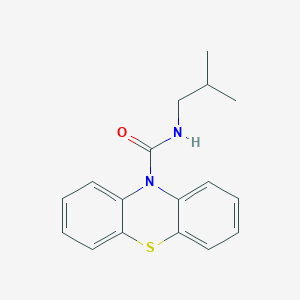
![2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616412.png)
![4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B11616419.png)
